2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline
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Overview
Description
2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a quinazoline core substituted with a phenyl group at the 4-position and a 4-methyl-piperazin-1-yl group at the 2-position. The unique structural features of this compound make it a valuable candidate for various pharmacological applications, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Substitution at the 4-Position: The phenyl group is introduced at the 4-position of the quinazoline core through a nucleophilic aromatic substitution reaction.
Introduction of the Piperazine Moiety: The 4-methyl-piperazin-1-yl group is introduced at the 2-position through a nucleophilic substitution reaction using 4-methyl-piperazine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups at the piperazine moiety.
Scientific Research Applications
2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antidepressant and antipsychotic agent.
Pharmacology: It is studied for its interactions with various neurotransmitter receptors and enzymes.
Cancer Research: The compound is explored for its potential as a kinase inhibitor in cancer therapy.
Neuropharmacology: It is evaluated for its effects on the central nervous system and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing neurotransmission and neuronal activity.
Kinase Inhibition: It may inhibit specific kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: A compound with similar structural features and pharmacological properties.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Another compound with a piperazine moiety and potential antidepressant effects.
Uniqueness
2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications.
Properties
CAS No. |
14005-52-8 |
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Molecular Formula |
C19H20N4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-phenylquinazoline |
InChI |
InChI=1S/C19H20N4/c1-22-11-13-23(14-12-22)19-20-17-10-6-5-9-16(17)18(21-19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI Key |
PEKUOJUNFKUHJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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